3-Iodo-1-methyl-7-nitro-1H-indazole 3-Iodo-1-methyl-7-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 864724-65-2
VCID: VC2232388
InChI: InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
SMILES: CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol

3-Iodo-1-methyl-7-nitro-1H-indazole

CAS No.: 864724-65-2

Cat. No.: VC2232388

Molecular Formula: C8H6IN3O2

Molecular Weight: 303.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-methyl-7-nitro-1H-indazole - 864724-65-2

CAS No. 864724-65-2
Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
IUPAC Name 3-iodo-1-methyl-7-nitroindazole
Standard InChI InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Standard InChI Key GRTDGGAGEQHRFL-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I
Canonical SMILES CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I

Chemical Identity and Structural Characteristics

3-Iodo-1-methyl-7-nitro-1H-indazole is defined by its distinctive molecular structure which combines several functional groups on an indazole scaffold. The compound has a clearly established identity in chemical databases and literature.

Basic Chemical Information

The compound is characterized by the following chemical identifiers:

ParameterValue
Chemical Name3-iodo-1-methyl-7-nitro-1H-indazole
CAS Registry Number864724-65-2
Molecular FormulaC8H6IN3O2
Molecular Weight303.06 g/mol
IUPAC Name3-iodo-1-methyl-7-nitroindazole

The molecular structure features an indazole core with specific substitutions that define its chemical behavior and reactivity .

Structural Representation

The compound's structure can be represented through various standardized chemical notations:

Notation TypeRepresentation
Standard InChIInChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Standard InChIKeyGRTDGGAGEQHRFL-UHFFFAOYSA-N
SMILESCN1C2=C(C=CC=C2N+[O-])C(=N1)I
Canonical SMILESCN1C2=C(C=CC=C2N+[O-])C(=N1)I
PubChem Compound ID12194802

These standardized notations allow for unambiguous identification of the compound in chemical databases and literature.

Physical Properties

The physical properties of 3-iodo-1-methyl-7-nitro-1H-indazole are crucial for understanding its behavior in various experimental conditions and for determining appropriate handling procedures.

Experimentally Determined Properties

Some physical properties of the compound have been experimentally determined:

PropertyValueMethod
Melting Point171-172 °CExperimental

The relatively high melting point is consistent with the presence of strong intermolecular forces, likely including halogen bonding from the iodine atom and dipole-dipole interactions involving the nitro group .

Predicted Physical Properties

Several physical properties have been predicted using computational methods:

PropertyValueMethod
Boiling Point410.3±25.0 °CPredicted
Density2.13±0.1 g/cm³Predicted
pKa-2.49±0.50Predicted

The predicted high boiling point suggests that the compound has low volatility at room temperature. The relatively high density is consistent with the presence of the heavy iodine atom in the molecular structure. The predicted pKa value indicates that the compound is likely to be a weak acid in solution .

Chemical Reactivity and Structural Insights

The reactivity of 3-iodo-1-methyl-7-nitro-1H-indazole is influenced by its constituent functional groups, each contributing unique chemical behaviors.

Functional Group Reactivity

The compound contains several reactive sites:

  • The iodine at the 3-position represents a potential site for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck reactions.

  • The nitro group at the 7-position can undergo reduction to form an amino group, which could serve as a precursor for further functionalization.

  • The N-methyl group potentially affects the electronic properties of the indazole ring system, influencing reactivity patterns.

These functional groups allow for diverse chemical transformations, making the compound potentially valuable as a building block in organic synthesis.

Structural Comparisons with Related Compounds

It is instructive to compare 3-iodo-1-methyl-7-nitro-1H-indazole with structurally related compounds:

CompoundCAS NumberKey Structural Difference
3-iodo-1-methyl-5-nitro-1H-indazoleReported in literatureNitro group at 5-position instead of 7-position
3-iodo-4-methyl-6-nitro-1H-indazole1000342-56-2Methyl group at 4-position instead of 1-position; nitro group at 6-position

These structural variations lead to different physical properties and potentially different reactivity profiles, highlighting the importance of precise regiochemistry in these heterocyclic systems .

Analytical Characterization

Proper characterization of 3-iodo-1-methyl-7-nitro-1H-indazole is essential for confirming its identity and purity in research settings.

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